1-cyclopentyl-2-iodobenzene
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Overview
Description
1-Cyclopentyl-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclopentyl group. This compound is part of the broader class of iodobenzenes, which are known for their reactivity and utility in organic synthesis. The presence of the iodine atom makes it particularly reactive in various chemical transformations.
Preparation Methods
The synthesis of 1-cyclopentyl-2-iodobenzene typically involves the iodination of a cyclopentyl-substituted benzene derivative. One common method is the diazotization of aniline followed by iodination. The process involves the following steps:
Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
Iodination: The phenyldiazonium chloride is then reacted with potassium iodide, resulting in the formation of this compound.
Alternatively, the compound can be synthesized by direct iodination of cyclopentylbenzene using iodine and a suitable oxidizing agent such as nitric acid .
Chemical Reactions Analysis
1-Cyclopentyl-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form iodobenzene derivatives using oxidizing agents like potassium permanganate.
Coupling Reactions: It participates in coupling reactions such as the Heck reaction and the Sonogashira coupling, where it forms carbon-carbon bonds with alkenes or alkynes
Major products formed from these reactions include various substituted benzene derivatives and complex organic molecules.
Scientific Research Applications
1-Cyclopentyl-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form various derivatives.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2-iodobenzene involves its reactivity due to the presence of the iodine atom. The iodine atom can undergo oxidative addition, making the compound a useful intermediate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a precursor to more reactive intermediates .
Comparison with Similar Compounds
1-Cyclopentyl-2-iodobenzene can be compared with other iodobenzenes such as:
Iodobenzene: Lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
1-Cyclopentyl-4-iodobenzene: Has the iodine atom in a different position, which can affect its reactivity and the types of reactions it undergoes.
Bromobenzene and Chlorobenzene: These compounds have bromine or chlorine instead of iodine, making them less reactive due to the stronger carbon-halogen bond
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products it can form.
Properties
CAS No. |
92316-58-0 |
---|---|
Molecular Formula |
C11H13I |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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